Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-
Description
This compound features a benzene ring substituted at position 1 with a methoxy group (-OCH₃) and at position 4 with a [[(1R)-1-methyl-3-butynyl]oxymethyl] group. The latter substituent consists of a chiral (R)-configured tertiary carbon attached to a propargyl (butynyl) chain via an ether linkage. While direct data on this compound are sparse in the provided evidence, its structural analogs offer insights into its properties.
Properties
CAS No. |
603040-81-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-methoxy-4-[[(2R)-pent-4-yn-2-yl]oxymethyl]benzene |
InChI |
InChI=1S/C13H16O2/c1-4-5-11(2)15-10-12-6-8-13(14-3)9-7-12/h1,6-9,11H,5,10H2,2-3H3/t11-/m1/s1 |
InChI Key |
GVBCPWJWKGNPMQ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CC#C)OCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(CC#C)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- typically involves the reaction of 1-methoxy-4-hydroxybenzene with 1-methyl-3-butyn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the butynyl group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinones, reduced alkanes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry
Benzene derivatives are frequently utilized as intermediates in the synthesis of various organic compounds. The unique structure of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- allows for the introduction of functional groups that can be exploited in further synthetic pathways.
Pharmaceutical Development
This compound has potential applications in pharmaceutical research due to its structural characteristics that may influence biological activity. Research indicates that derivatives of methoxy-substituted benzene compounds can exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects .
Material Science
Benzene derivatives are often used in the development of advanced materials, particularly in polymer chemistry. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, studies have shown that methoxy groups can improve the solubility and processability of polymers .
Case Study 1: Pharmaceutical Applications
A study conducted on methoxy-substituted benzene compounds demonstrated their efficacy as potential anti-cancer agents. The research focused on the compound's ability to induce apoptosis in cancer cells through specific signaling pathways, highlighting its therapeutic potential .
Case Study 2: Polymer Composites
Research involving the incorporation of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- into polymer composites showed improved tensile strength and thermal resistance compared to traditional materials. The findings suggest that such modifications could lead to the development of more durable materials for industrial applications .
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and butynyl groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogs and their substituent differences are summarized below:
Reactivity and Functional Group Behavior
- Alkyne vs. Alkene : The target compound’s alkyne group (C≡C) offers distinct reactivity, such as participation in Huisgen cycloadditions (e.g., "click chemistry"), unlike Anethole’s alkene, which undergoes electrophilic additions or polymerizations .
- Ether vs. Thioether/Selenoether: The oxygen-based ether linkage (target compound) contrasts with sulfur/selenium analogs (e.g., methylthio or benzylseleno derivatives), which may confer differences in polarity, oxidation resistance, and metal coordination .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~222.3 g/mol) is higher than Anethole (148.22 g/mol) due to the bulky branched alkyne-ether substituent.
- Polarity : The methoxy group enhances polarity, but the alkyne and ether may reduce water solubility compared to thioether analogs (e.g., 1-Methoxy-4-(methylthio)benzene) .
Biological Activity
Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- (CAS No. 847049-72-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H18O2
- Molecular Weight : 206.285 g/mol
- Structure : The compound features a methoxy group and a butynyl side chain, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- has been explored in various studies, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities.
Anticancer Activity
Research indicates that compounds with similar structures to Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]- may exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study assessed the cytotoxic effects of related benzenesulphonohydrazide derivatives against various cancer cell lines including HepG2 (human liver cancer) and 769-P (human renal cell adenocarcinoma). The IC50 values were determined using the MTT assay, showing notable cytotoxicity in certain derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 5 | 769-P | 1.94 |
| Control (Vero cells) | Vero | 108.93 |
This suggests that compounds with similar functional groups could possess comparable anticancer effects.
Antimicrobial Activity
The antimicrobial potential of benzene derivatives has been documented, indicating that structural features like the methoxy group may enhance activity against various pathogens. For example:
- Volatile Compounds : Studies on volatile compounds from plants have shown that benzene derivatives can exhibit antibacterial effects . The presence of a methoxy group in the structure is often associated with improved lipophilicity, which can enhance membrane permeability and bioactivity.
Study on Antitumor Agents
A recent investigation into sigma-2 receptor agonists highlighted their antiproliferative and cytotoxic activities in resistant tumors. Although not directly studying Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-, it underscores the relevance of similar compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
